molecular formula C20H23N3OS B3653155 N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide

N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide

Cat. No.: B3653155
M. Wt: 353.5 g/mol
InChI Key: MUBKOKVQPDXNJP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its biological activity and has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.

Properties

IUPAC Name

N-cyclohexyl-2-(phenylcarbamothioylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKOKVQPDXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide typically involves the reaction of cyclohexylamine with 2-aminobenzamide in the presence of phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to interfere with cellular processes that are critical for cancer cell survival and proliferation. This may involve the inhibition of enzymes or signaling pathways that are essential for tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
  • N-cyclohexyl-2-{methyl[(phenylacetyl)carbamothioyl]amino}benzamide

Uniqueness

N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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